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molecular formula C11H11N3O3 B8303052 methyl 3-(methylcarbamoyl)-1H-indazole-5-carboxylate

methyl 3-(methylcarbamoyl)-1H-indazole-5-carboxylate

Cat. No. B8303052
M. Wt: 233.22 g/mol
InChI Key: PZKTWHFXQBGZQH-UHFFFAOYSA-N
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Patent
US08802688B2

Procedure details

To a solution of 5-bromo-N-methyl-1H-indazole-3-carboxamide (710 mg, 2.8 mmol) in anhydrous methanol (20 mL) was added 1,1′-bis(diphenylphosphino)ferrocene-palladium (II) dichloride dichloromethane complex (400 mg, 0.56 mmol) and N-methylmorpholine (565 mg, 5.60 mmol). The reaction vessel was evacuated and back filled with nitrogen three times. The vessel was then filled with 30 psi carbon monoxide. The reaction mixture was heated to 70° C., increasing the pressure within the vessel to 45 psi. The reaction was agitated at 70° C. for 24 hours. The reaction mixture was cooled to room temperature and was filtered through Celite, rinsing with methanol. The filtrate was concentrated and purification by flash column chromatography gave the title compound (410 mg, 61%) as a brown solid. 1H NMR (400 MHz, DMSO-d6, δ): 13.9 (s, 1 H), 8.88 (s, 1 H), 8.49 (d, J=4.8, 1 H), 7.95-7.98 (m, 1 H), 7.68-7.70 (m, 1 H), 3.88 (s, 3 H), 2.82 (d, J=4.8 Hz, 3 H).
Quantity
710 mg
Type
reactant
Reaction Step One
Quantity
565 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
61%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:6]=[C:5]2[C:11]([NH:13][CH3:14])=[O:12].CN1C[CH2:20][O:19][CH2:18]C1.C[OH:23]>>[CH3:14][NH:13][C:11]([C:5]1[C:4]2[C:8](=[CH:9][CH:10]=[C:2]([C:18]([O:19][CH3:20])=[O:23])[CH:3]=2)[NH:7][N:6]=1)=[O:12]

Inputs

Step One
Name
Quantity
710 mg
Type
reactant
Smiles
BrC=1C=C2C(=NNC2=CC1)C(=O)NC
Name
Quantity
565 mg
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
20 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction was agitated at 70° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel was evacuated
ADDITION
Type
ADDITION
Details
back filled with nitrogen three times
ADDITION
Type
ADDITION
Details
The vessel was then filled with 30 psi carbon monoxide
TEMPERATURE
Type
TEMPERATURE
Details
increasing the pressure within the vessel to 45 psi
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
was filtered through Celite
WASH
Type
WASH
Details
rinsing with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purification by flash column chromatography

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CNC(=O)C1=NNC2=CC=C(C=C12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 410 mg
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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